(S)-Methyl 3-hydroxy-2-methylpropanoate

Catalog No.
S1496249
CAS No.
80657-57-4
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 3-hydroxy-2-methylpropanoate

CAS Number

80657-57-4

Product Name

(S)-Methyl 3-hydroxy-2-methylpropanoate

IUPAC Name

methyl (2S)-3-hydroxy-2-methylpropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

ATCCIZURPPEVIZ-BYPYZUCNSA-N

SMILES

CC(CO)C(=O)OC

Synonyms

(+)-Methyl β-Hydroxyisobutyrate; (2S)-3-Hydroxy-2-methylpropanoic Acid Methyl Ester; (2S)-3-Hydroxy-2-methylpropionic Acid Methyl Ester; (S)-(+)-Roche Ester; (S)-2-Methyl-3-hydroxypropionic Acid Methyl Ester; (S)-3-Hydroxy-2-methylpropanoic Acid Meth

Canonical SMILES

CC(CO)C(=O)OC

Isomeric SMILES

C[C@@H](CO)C(=O)OC

Application in Synthesis of Dictyostatin, Discodermolide and Spongidepsin

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of synthetic chemistry .

Summary of the Application: Methyl (S)-(+)-3-hydroxy-2-methylpropionate is used as a starting material in the total synthesis of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have significant importance in medicinal chemistry.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the synthesis pathway chosen for each compound

Results or Outcomes: The outcomes of these syntheses are the production of (+)-discodermolide, dictyostatin, and spongidepsin . These compounds have been studied for their potential medicinal properties, particularly in the field of cancer research.

Application as a Human Metabolite

Specific Scientific Field: This application falls under the field of Biochemistry and Metabolomics .

Methods of Application or Experimental Procedures: The production of “(S)-3-hydroxyisobutyrate” in the human body is a natural process and occurs as part of the body’s metabolic pathways . The specific methods of application or experimental procedures would depend on the metabolic pathway in which it is involved.

Results or Outcomes: The outcomes of this metabolic process are the production of “(S)-3-hydroxyisobutyrate” and its role in various biological processes . The specific outcomes would depend on the metabolic pathway in which it is involved.

Application as a Metabolite in Metabolic Pathways

(S)-Methyl 3-hydroxy-2-methylpropanoate, with the chemical formula C5_5H10_{10}O3_3 and a molecular weight of 118.13 g/mol, is an optically active compound known for its significance in organic synthesis and various biochemical applications. This compound exists as a colorless liquid and is classified as a combustible liquid, which can cause skin irritation upon contact . The compound is characterized by its hydroxyl group (-OH) and methyl groups, contributing to its unique chemical properties.

(S)-Methyl 3-hydroxy-2-methylpropanoate itself does not possess a known mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of bioactive compounds like discodermolide, which likely exerts its effects through disruption of cell division [].

Typical of alcohols and esters. Key reactions include:

  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction: Conversely, it can be reduced to produce alcohols or other derivatives.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

These reactions make (S)-Methyl 3-hydroxy-2-methylpropanoate a versatile building block in organic synthesis.

Research indicates that (S)-Methyl 3-hydroxy-2-methylpropanoate exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
  • Metabolic Intermediates: It may play a role as an intermediate in metabolic pathways, contributing to the biosynthesis of other biologically active compounds.

Several methods exist for synthesizing (S)-Methyl 3-hydroxy-2-methylpropanoate:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to selectively produce the (S)-enantiomer from prochiral substrates.
  • Biocatalysis: Employing enzymes or whole cells to facilitate the transformation of simpler molecules into (S)-Methyl 3-hydroxy-2-methylpropanoate under mild conditions.
  • Conventional Organic Synthesis: Starting from readily available precursors through multi-step reactions involving protection-deprotection strategies and functional group transformations.

These methods highlight the compound's accessibility for synthetic chemists.

(S)-Methyl 3-hydroxy-2-methylpropanoate finds applications in various fields:

  • Pharmaceutical Industry: As a building block for synthesizing complex molecules with potential therapeutic effects.
  • Flavor and Fragrance Industry: Its pleasant odor profile makes it suitable for use in flavoring agents and perfumes.
  • Chemical Research: Utilized as a reagent in organic synthesis for developing new compounds with desired properties.

(S)-Methyl 3-hydroxy-2-methylpropanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity
(R)-Methyl 3-hydroxy-2-methylpropanoate72657-23-91.00
Methyl 3-hydroxy-2,2-dimethylpropanoate14002-80-30.96
Trimethyl methanetricarboxylate1186-73-80.96
Ethyl 3-hydroxy-2,2-dimethylpropanoate14002-73-40.88
Diethyl 2,2-bis(hydroxymethyl)malonate20605-01-00.85

These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. The uniqueness of (S)-Methyl 3-hydroxy-2-methylpropanoate lies in its specific stereochemistry and the resulting biological activity that may differ from its counterparts.

XLogP3

-0.1

Dates

Modify: 2023-08-15

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